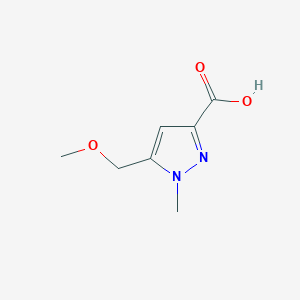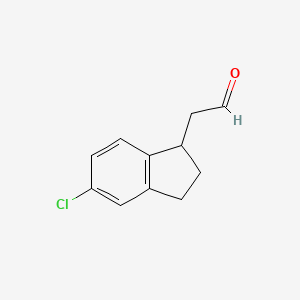
2-Chloroquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroquinazolin-6-ol is a chemical compound with the molecular formula C8H5ClN2O . It is used for research purposes .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes this compound, has been a subject of interest in medicinal chemistry . The Niementowski reaction, which involves the reaction of anthranilic acid with excess formamide at 120°C in open air, is one method of synthesizing quinazolin-4(3H)-one . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to a benzene ring . The compound also contains a chlorine atom attached to the quinazoline core .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including this compound, have been found to exhibit a wide range of biopharmaceutical activities . These compounds have been used as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.59 . It is a pale-yellow to yellow-brown solid and should be stored in an inert atmosphere at 2-8°C .Mecanismo De Acción
While the specific mechanism of action for 2-Chloroquinazolin-6-ol is not mentioned in the search results, quinazoline derivatives have been found to exhibit a wide range of pharmacological activities . For example, some quinazoline derivatives have been found to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Safety and Hazards
Direcciones Futuras
Quinazoline and quinazolinone derivatives, including 2-Chloroquinazolin-6-ol, continue to be a significant target in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the structure-activity relationships of these compounds to develop novel therapeutics .
Propiedades
IUPAC Name |
2-chloroquinazolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBBQQPGZSXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314069 |
Source


|
| Record name | 2-Chloro-6-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036755-97-1 |
Source


|
| Record name | 2-Chloro-6-quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxa-2-aza-spiro[4.5]decan-3-one](/img/structure/B8011826.png)



![Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)

![7-Methoxy-imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011860.png)

![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8011877.png)
